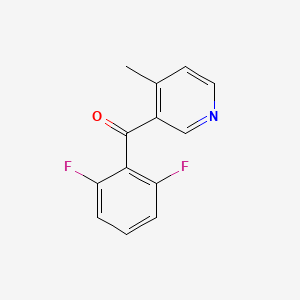

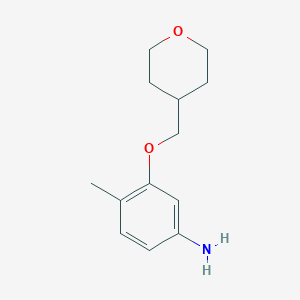

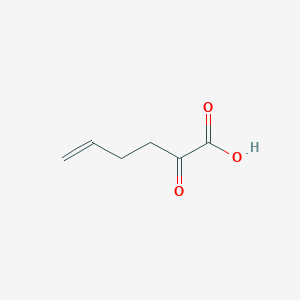

![molecular formula C12H12N4O5 B1453193 4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide CAS No. 1258639-89-2](/img/structure/B1453193.png)

4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide

Overview

Description

4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide, also known as MNI-137, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicine and biotechnology. This compound is synthesized through a specific method and has been found to have a unique mechanism of action, leading to various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

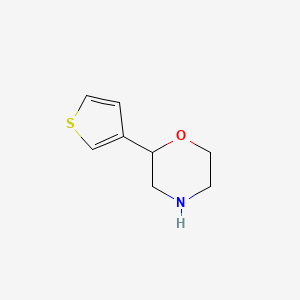

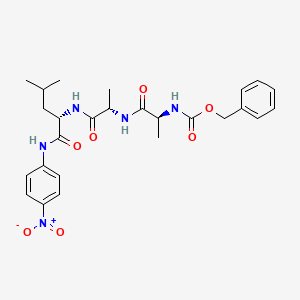

The title compound, related to various imidazolidinone derivatives, plays a significant role in synthetic organic chemistry, particularly in the synthesis of novel compounds with potential biological activities. Research has focused on the synthesis of novel thiazolidinedione and imidazolidinone derivatives, exploring their chemical properties and interactions, including crystallization behaviors and molecular structure analysis. For instance, studies on similar compounds have provided insights into their planarity, dihedral angles, and stabilization through hydrogen bonding, contributing to the understanding of their chemical reactivity and potential as scaffolds in drug design (K. Sethusankar et al., 2002).

Biological Applications and Potential Therapeutic Uses

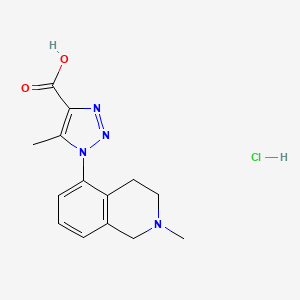

Research has also explored the potential therapeutic applications of compounds structurally related to "4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide," particularly in areas such as anticancer therapy, hypoglycemic, and hypolipidemic activities. Notably, analogs containing the imidazolidinone ring have been evaluated for their hypoglycemic and hypolipidemic effects, demonstrating significant potential in managing conditions like type-2 diabetes by reducing blood glucose and lipid levels in animal models (Sonali Mehendale-Munj et al., 2011).

Another research avenue has focused on the synthesis of novel N-benzyl aplysinopsin analogs, including imidazolidin-2,4-diones, for their in vitro cytotoxicity against various human tumor cell lines, highlighting the potential of these compounds as lead structures for anticancer drug development (Narsimha R Penthala et al., 2011).

Mechanism of Action

Target of Action

The primary target of 4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide is currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary target, it is challenging to determine the specific biochemical pathways affected by this compound . Once the target is identified, it will be possible to understand how this compound influences cellular processes and the downstream effects on biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target and exert its effect.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its target and exerts its effects . .

properties

IUPAC Name |

4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O5/c1-14-6-10(17)15(12(14)19)5-8-3-2-7(11(13)18)4-9(8)16(20)21/h2-4H,5-6H2,1H3,(H2,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPPXTSPYJZZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)CC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

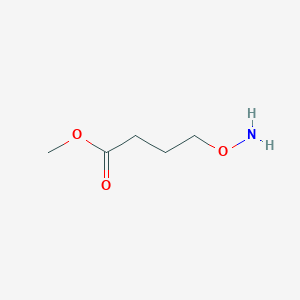

![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)

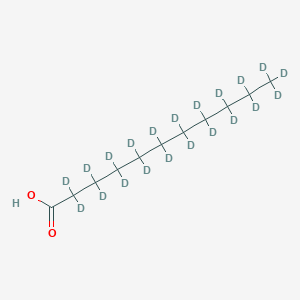

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)

![tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1453124.png)